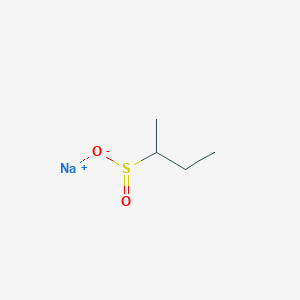
methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate, commonly referred to as M2CB, is a colorless solid compound. It is a reagent used in organic synthesis, and is a versatile tool for the conversion of amines, alcohols, and thiols into their corresponding sulfonates. It is an important compound in the development of new drugs, as it can be used in the synthesis of a wide range of pharmaceuticals and agrochemicals. In addition, it can be used to prepare derivatives of natural products and serve as a starting material for the synthesis of other compounds.
Mécanisme D'action
M2CB acts as an electrophile in organic synthesis. It is a powerful reagent that can be used to convert amines, alcohols, and thiols into their corresponding sulfonates. The reaction is carried out in the presence of an acid catalyst, and the resulting product is a colorless solid that is readily soluble in organic solvents.
Biochemical and Physiological Effects
M2CB has been used in a variety of scientific research applications, and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
M2CB is a useful reagent for organic synthesis, and has several advantages for use in lab experiments. It is a colorless solid that is readily soluble in organic solvents, and it is relatively stable. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, it is important to note that it is an electrophile, and must be handled with care to avoid any potential hazards.
Orientations Futures
The use of M2CB in scientific research has the potential to yield many new discoveries. It can be used to develop new synthetic methods, as well as to synthesize new drugs and agrochemicals. It can also be used to synthesize peptides, peptidomimetics, and carbohydrates. In addition, it can be used to prepare derivatives of natural products and serve as a starting material for the synthesis of other compounds. Finally, it can be used to explore the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
M2CB can be synthesized by the reaction of 2-chloro-5-methoxybenzene sulfonic acid and propan-2-ol in the presence of an acid catalyst. The reaction is carried out at a temperature of about 120°C for about 12 hours. The reaction produces a colorless solid that is readily soluble in organic solvents such as chloroform, ether, and methanol.
Applications De Recherche Scientifique
M2CB has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs and agrochemicals, as well as in the development of new synthetic methods. It has also been used in the synthesis of peptides, peptidomimetics, and carbohydrates. In addition, it has been used in the synthesis of natural products and their derivatives.
Propriétés
IUPAC Name |
methyl 2-chlorosulfonyl-5-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-7(2)8-4-5-10(17(12,14)15)9(6-8)11(13)16-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXNZRXXTVHESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)

